![molecular formula C16H12BrNO2S B2970391 2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione CAS No. 269743-56-8](/img/structure/B2970391.png)
2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione
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Overview
Description
“2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione” is a chemical compound with the linear formula C16H12BrNO4S . It has a molecular weight of 394.246 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is not planar . The compound’s structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Interaction with Human D2 Receptor
Isoindolines, including “2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione”, are the focus of much research because of their presence in a wide array of bioactive molecules . These compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .
Potential Application as Antipsychotic Agents
Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .
Potential Treatment for Alzheimer’s Disease
The inhibition of β-amyloid protein aggregation by isoindolines and isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease .
Anticancer Agents
N-substituted imides, isoindoline-1,3-dione derivatives, were synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines . Cytotoxicity assay was performed to determine the influence of phthalimide derivatives on the survival of the cancer cells .
Inducing Apoptosis and Necrosis in Cancer Cells
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed the most inhibitory effect on the viability of the cancer cells . This compound induced apoptosis and necrosis in Raji cells .
Potential Treatment for Prostate Tumor
Isoindoline-1,3-dione derivatives have been demonstrated to be effective in the treatment of the prostate tumor .
Safety and Hazards
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been known to interact with dopamine receptors , suggesting a potential role in neurological pathways.
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to interact with the dopamine receptor d2 , which could influence neurotransmission and potentially impact various neurological processes.
Biochemical Pathways
Given the potential interaction with dopamine receptors , it’s plausible that this compound could influence dopaminergic pathways, affecting neurotransmission and potentially impacting mood, reward, and motor control among other functions.
Result of Action
Given the potential interaction with dopamine receptors , it’s plausible that this compound could influence neuronal activity and neurotransmission, potentially impacting various neurological functions.
properties
IUPAC Name |
2-[2-(4-bromophenyl)sulfanylethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAANLYSLQXINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione |
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